Ziapin 2

Electrophysiology Cardiac optopharmacology Membrane biophysics

Ziapin 2 (CAS 2399497-60-8) is a patented, membrane-targeted molecular photoswitch from IIT and Politecnico di Milano for non-genetic opto-mechanical control of neuronal, cardiac, skeletal muscle, and retinal cell excitability. Its unique >6D dipole moment change and lipid raft affinity deliver milli second-timescale capacitance modulation—unattainable with generic azobenzenes. Buy from verified B2B suppliers to secure high-purity (≥98%) material for your translational optostimulation research.

Molecular Formula C40H54Br2N6
Molecular Weight 778.7 g/mol
Cat. No. B12394313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiapin 2
Molecular FormulaC40H54Br2N6
Molecular Weight778.7 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCC[N+]4=CC=CC=C4)CCCCCC[N+]5=CC=CC=C5.[Br-].[Br-]
InChIInChI=1S/C40H54N6.2BrH/c1(9-27-43-29-11-7-12-30-43)3-15-33-45(34-16-4-2-10-28-44-31-13-8-14-32-44)39-23-19-37(20-24-39)41-42-38-21-25-40(26-22-38)46-35-17-5-6-18-36-46;;/h7-8,11-14,19-26,29-32H,1-6,9-10,15-18,27-28,33-36H2;2*1H/q+2;;/p-2
InChIKeyQVFGCTAKFZXKTO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziapin 2: Amphiphilic Azobenzene Membrane-Targeted Photoswitch for Non-Genetic Optostimulation Procurement Guide


Ziapin 2 (CAS 2399497-60-8; molecular formula C40H54Br2N6; MW 778.70) is a synthetic amphiphilic azobenzene derivative engineered as a membrane-targeted molecular photoswitch for non-genetic optical control of cellular excitability. The compound stably partitions into the plasma membrane via non-covalent interactions and undergoes light-driven trans→cis photoisomerization, enabling millisecond-timescale modulation of membrane capacitance without requiring genetic modification or directly affecting ion channels or local temperature [1]. Patented in Europe, the United States, and Japan in 2018 by IIT and Politecnico di Milano [2], Ziapin 2 has been validated across multiple excitable cell types including neurons, cardiomyocytes, skeletal muscle cells, and retinal ganglion cells [3].

Why Ziapin 2 Cannot Be Substituted with Generic Photochromic Azobenzenes or Alternative Optostimulation Approaches


Generic substitution of Ziapin 2 with standard azobenzene photoswitches or alternative optostimulation approaches is precluded by three mechanistically distinct, quantitatively validated differentiation axes: (1) Ziapin 2 modulates excitability via opto-mechanical membrane capacitance perturbation rather than ion channel or receptor binding, achieving functional effects without direct interference with sarcolemmal transporters or receptors [1]; (2) unlike optogenetic approaches requiring genetic modification and viral vector delivery, Ziapin 2 is a small-molecule tool that avoids genetic manipulation entirely [2]; (3) compared to structurally related analogs such as 2Pyr-2Pyr, Ziapin 2 demonstrates distinct membrane localization preferences (lipid raft affinity) and a dual opto-mechanical plus dipolar mechanism (>6D dipole moment change) that cannot be replicated by simple structural substitution [3][4]. These properties collectively render Ziapin 2 non-interchangeable with either generic azobenzene photoswitches or alternative optostimulation platforms.

Ziapin 2: Quantified Differentiation Evidence vs. Optogenetics, Electrical Stimulation, and Structural Analogs


Membrane Capacitance Modulation Without Direct Ion Channel or Receptor Interference: Ziapin 2 vs. Channel-Targeting Photochromic Ligands

Ziapin 2 uniquely achieves light-driven modulation of excitation-contraction coupling (ECC) without affecting main sarcolemmal transporters and receptors, a critical differentiation from photochromic ligands (PCLs) that act via direct ion channel or receptor binding [1]. In adult mouse ventricular myocytes (AMVMs), pharmacological characterization demonstrated that Ziapin 2-mediated photostimulation proceeds independently of L-type calcium channels, Na+/Ca2+ exchanger, Na+/K+ ATPase, and ryanodine receptors [1]. This contrasts with classical photochromic ligands such as PTLs (photoswitchable tethered ligands) and PCLs targeting glutamate receptors, which require direct receptor-ligand binding interactions for functional effects [2].

Electrophysiology Cardiac optopharmacology Membrane biophysics

Action Potential Parameter Modulation in Adult Cardiomyocytes: Light Pulse Duration-Dependent Quantification

In Ziapin 2-loaded adult mouse ventricular myocytes (AMVMs), light stimulation elicits action potentials with parameters that vary systematically with illumination duration, providing quantifiable, tunable control of cardiac excitability. At 25 µM Ziapin 2 loading concentration and 50 mW/mm² light power density, 20 ms light pulses generated APs with maximal depolarization rise slope of 23.1 ± 1.8 mV/ms (n=31) and APD90 of 287.4 ± 19.6 ms (n=30), while 200 ms pulses produced significantly steeper rise slope of 27.7 ± 2.4 mV/ms (n=23) and prolonged APD90 of 402 ± 19 ms (n=24) [1]. Vehicle (Ctrl)-treated AMVMs showed no light-evoked AP generation under identical stimulation conditions, confirming that Ziapin 2 is required and sufficient for the photostimulation effect [1].

Cardiac electrophysiology Action potential analysis Photostimulation

Lipid Raft Affinity Differentiation: Ziapin 2 vs. Structurally Related Photoswitch 2Pyr-2Pyr

Ziapin 2 exhibits distinct affinity for lipid rafts—membrane microdomains characterized by high concentrations of ion channels and receptors—a property that functionally distinguishes it from the structurally related analog 2Pyr-2Pyr [1]. While 2Pyr-2Pyr shares similar overall properties in modulating neuronal activity, its structural distinction confers prolonged cellular membrane permanence compared to Ziapin 2, which undergoes gradual internalization through membrane recycling mechanisms over time [1]. This differential membrane residence time is quantitatively relevant: 2Pyr-2Pyr offers extended membrane retention, whereas Ziapin 2's lipid raft affinity provides preferential localization to signaling-rich membrane subdomains [1]. The selection between these analogs therefore depends on the experimental priority: sustained membrane residence (2Pyr-2Pyr) versus targeted raft-domain localization (Ziapin 2).

Membrane biophysics Lipid raft biology Photoswitch subcellular localization

Dual Opto-Mechanical Plus Dipolar Mechanism vs. Pure Opto-Mechanical Photoswitches

Computational modeling and experimental validation reveal that Ziapin 2's action cannot be explained by opto-mechanical effects alone. Molecular dynamics simulations demonstrate a substantial increase in molecular dipole moment (>6 Debye) upon photoisomerization, which shifts membrane surface potential and partially counteracts the hyperpolarizing effect of capacitance modulation [1]. This dual mechanism distinguishes Ziapin 2 from purely opto-mechanical photoswitches (e.g., simple azobenzene membrane intercalators) whose effects are attributable solely to membrane thickness changes. The combined opto-mechanical plus dipolar framework provides a more complete description of Ziapin 2 action and enables prospective design of next-generation molecules with tailored selective depolarizing or hyperpolarizing responses [1].

Membrane biophysics Photopharmacology Computational modeling

Non-Genetic Optostimulation vs. Optogenetics: Avoiding Genetic Modification Requirements

Ziapin 2 enables light-driven modulation of cellular excitability without requiring genetic modification—a fundamental distinction from optogenetic approaches that necessitate viral vector-mediated expression of microbial opsins [1]. While optogenetics provides cell-type specificity via promoter-driven expression, this advantage is offset by requirements for gene delivery, biosafety concerns associated with viral vectors, and potential immunogenicity. Ziapin 2 circumvents these limitations entirely as a small-molecule tool, with in vivo neuronal firing modulation demonstrated up to 7 days post-administration [1]. This positions Ziapin 2 as a complementary tool to optogenetics: optogenetics is indicated when cell-type specificity is paramount; Ziapin 2 is indicated when genetic manipulation is impractical, undesirable, or when rapid, broad cellular photomodulation is required [2].

Optogenetics Non-genetic optostimulation Translational neuroscience

Physiological ON/OFF Pathway Restoration in Degenerate Retina vs. Indiscriminate Activation Approaches

In mouse and rat genetic models of photoreceptor degeneration, intravitreal Ziapin 2 reinstated brisk and sluggish ON, OFF, and ON-OFF responses in retinal ganglion cells (RGCs) evoked by full-field stimuli, with reactivation of excitatory and inhibitory conductances [1]. This contrasts with existing treatments for retinitis pigmentosa (RP) that often indiscriminately activate retinal neurons regardless of ON/OFF pathway segregation, which is essential for contrast sensitivity and spatial resolution [2]. In fully blind rd10 mice, a single intravitreal injection of Ziapin 2 restored light-driven behavior and optomotor reflexes [1]. The restoration of physiological ON/OFF processing with Ziapin 2 demonstrates pathway-specific functional recovery rather than non-selective neuronal activation.

Retinal degeneration Vision restoration Retinal ganglion cells

Ziapin 2: Optimal Research and Translational Application Scenarios Based on Validated Evidence


Non-Genetic Neuronal Circuit Modulation in Experimental Neuroscience

Ziapin 2 is optimally deployed for ex vivo and in vivo neuronal photostimulation when genetic modification (optogenetics) is impractical or undesirable. Validated parameters: millisecond-timescale membrane capacitance modulation with transient hyperpolarization followed by delayed depolarization triggering action potential firing; in vivo efficacy demonstrated up to 7 days post-administration [1][2]. Distinct lipid raft affinity enables preferential localization to signaling-rich membrane subdomains, providing spatial enrichment of photostimulation effects without genetic targeting [3].

Cardiac Electrophysiology and Excitation-Contraction Coupling Studies

Ziapin 2 enables light-driven modulation of cardiac excitability without affecting main sarcolemmal transporters and receptors [1]. Recommended parameters: 25 µM loading concentration in AMVMs or hiPS-derived cardiomyocytes; light power density 50 mW/mm²; illumination durations tunable from 20 ms (APD90 287 ms) to 200 ms (APD90 402 ms) for graded control of action potential parameters [1]. The dual opto-mechanical plus dipolar mechanism (>6D dipole moment change) provides bidirectional control capability not available with simpler azobenzene photoswitches [4].

Retinal Degeneration and Vision Restoration Preclinical Research

In genetic models of photoreceptor degeneration (rd10 mice, P23H rats), intravitreal Ziapin 2 restores physiological ON/OFF retinal ganglion cell response classes with preserved excitatory/inhibitory conductance balance, enabling contrast sensitivity and spatial resolution recovery [2]. This contrasts with indiscriminate activation approaches and positions Ziapin 2 as a tool for studying functional visual restoration in late-stage retinal degeneration, irrespective of the underlying mutation [2].

Skeletal Muscle Photostimulation and Bio-Hybrid Robotics

In C2C12 skeletal muscle cell models, Ziapin 2 enables light-triggered contractile activity with reversible and repeatable responses. Photostimulation offers advantages over electrical stimulation including remote/non-contact delivery, increased spatial precision, and reduced tissue deterioration associated with prolonged electrode use [5]. The patented status of Ziapin 2 (Europe, US, Japan, 2018) provides procurement pathway clarity for translational applications [5].

Technical Documentation Hub

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